![molecular formula C12H19N3O B2939580 2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine CAS No. 2199604-07-2](/img/structure/B2939580.png)
2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields such as pharmaceuticals, agriculture, and materials science. This compound has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学的研究の応用
Structure-Activity Relationship Studies
Research on pyrimidine-containing ligands for histamine H4 receptor (H4R) has shown the potential for anti-inflammatory and antinociceptive activities. These studies focus on optimizing pyrimidine derivatives for potency and efficacy in vitro and in animal models, indicating their relevance in developing treatments for inflammation and pain (Altenbach et al., 2008).
Chemical Synthesis and Optimization
The practical synthesis of pyrimidine derivatives, like 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in developing potent deoxycytidine kinase inhibitors, highlights the advancements in chemical synthesis techniques. These processes offer economic and efficient methods for producing pyrimidine-based compounds, which could be crucial in drug development and other scientific applications (Zhang et al., 2009).
Antimicrobial and Antifungal Activities
Pyrimidinone and oxazinone derivatives fused with thiophene rings have demonstrated significant antimicrobial and antifungal activities. These compounds were synthesized using citrazinic acid as a starting material, showcasing the potential of pyrimidine derivatives in developing new antimicrobial agents (Hossan et al., 2012).
Water Oxidation and Environmental Applications
Research on Ru complexes for water oxidation has identified pyrimidine derivatives as part of the structural framework for these catalysts. These studies highlight the potential environmental applications of pyrimidine derivatives in catalyzing water oxidation reactions, essential for generating oxygen and hydrogen as renewable energy sources (Zong & Thummel, 2005).
特性
IUPAC Name |
2-(1-tert-butylazetidin-3-yl)oxy-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-5-6-13-11(14-9)16-10-7-15(8-10)12(2,3)4/h5-6,10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLHDVDZPNMMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CN(C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Bis[(2-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B2939498.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2939502.png)
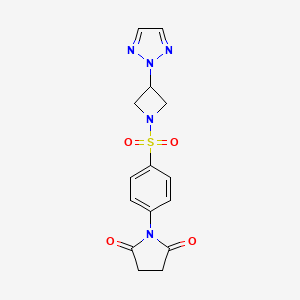
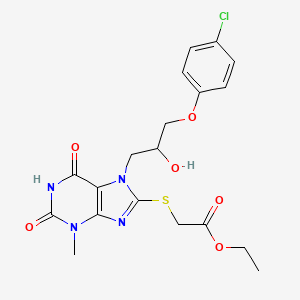
![N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2939506.png)

![2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole](/img/structure/B2939510.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2939511.png)
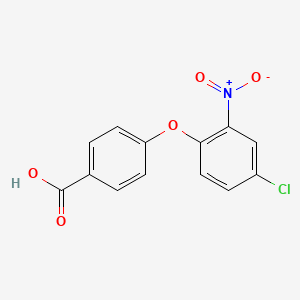
![methyl 2-[3-(1-azepanylcarbonyl)-7-methyl-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]propanoate](/img/structure/B2939515.png)
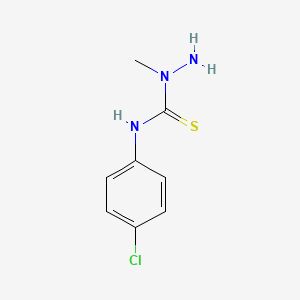
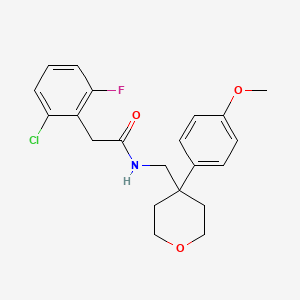
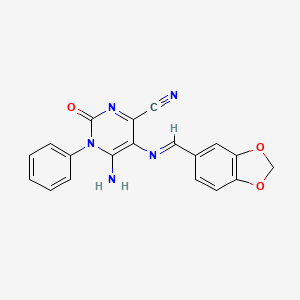
![2-(3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2939520.png)